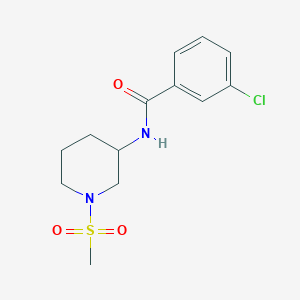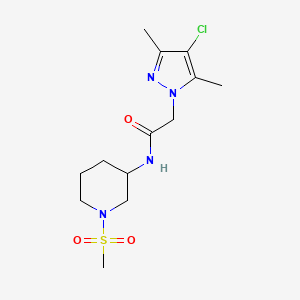
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSMP is a synthetic compound that belongs to the class of pyrrolidine carboxamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects, including an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is its potent inhibitory effects on certain enzymes, which makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one limitation of using N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, including the development of new drugs for the treatment of various neurological disorders, the investigation of its potential use as an antioxidant and anti-inflammatory agent, and the study of its potential effects on other neurotransmitters and enzymes. Additionally, further studies are needed to determine the safety and toxicity of N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in various applications.
Synthesemethoden
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods, including the reaction of N-(2-bromoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with sodium methanesulfinate in the presence of a palladium catalyst. Another method involves the reaction of N-(2-chloroethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with sodium methanesulfinate in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to exhibit potent inhibitory effects on the activity of certain enzymes, such as the enzyme that is responsible for the breakdown of the neurotransmitter dopamine. This makes N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-23(21,22)11-9-17-16(20)14-8-5-10-18(14)15(19)12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQXYCPISDJJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Chlorothiophen-2-yl)-4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7533248.png)
![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
![2-tert-butyl-N-[2-methyl-5-(methylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533255.png)
![N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide](/img/structure/B7533263.png)

![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533276.png)
![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)

![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)


